molecular formula C5H4ClN3O2 B1280012 3-Amino-6-chloropyrazine-2-carboxylic acid CAS No. 2727-13-1

3-Amino-6-chloropyrazine-2-carboxylic acid

Cat. No. B1280012
CAS RN: 2727-13-1
M. Wt: 173.56 g/mol
InChI Key: TZEPSUWOCPVNMM-UHFFFAOYSA-N
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Description

3-Amino-6-chloropyrazine-2-carboxylic acid is a derivative of pyrazine carboxylic acid, which is a compound that has been extensively studied due to its potential applications in various fields, including pharmaceuticals and materials science. Although the provided papers do not directly discuss 3-amino-6-chloropyrazine-2-carboxylic acid, they do provide valuable information on related compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 3-aminopyrazine-2-carboxylic acid, has been described in the literature. A novel synthesis route starting from pyrazine-2,3-dicarboxylic acid has been reported, which involves a three-step process that includes the formation of an anhydride, conversion to an ammonium salt of the half acid amide, and a Hofmann rearrangement to yield the target compound with a 55% overall yield . This synthesis route could potentially be adapted for the synthesis of 3-amino-6-chloropyrazine-2-carboxylic acid by incorporating a chlorination step.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by their ability to form hydrogen bonds and complex with other molecules. X-ray diffraction methods have been used to determine the structures of molecular adducts of pyrazine-2,3-dicarboxylic acid with various compounds, revealing intricate intra- and inter-molecular hydrogen-bonding interactions . These findings suggest that 3-amino-6-chloropyrazine-2-carboxylic acid would also exhibit a capacity for hydrogen bonding, which could influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactivity of pyrazine derivatives can be complex, as seen in the formation of imidazo[1,2-a]pyrazine-3,6-diones from alpha-amino acids through a multi-step process involving high temperatures or strong dehydrating reagents . The presence of an amino group in 3-amino-6-chloropyrazine-2-carboxylic acid suggests that it could undergo similar reactions, potentially leading to the formation of novel heterocyclic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-amino-6-chloropyrazine-2-carboxylic acid are not detailed in the provided papers, the properties of structurally related compounds can offer insights. For instance, the molecular adducts of pyrazine-2,3-dicarboxylic acid exhibit three-dimensional network structures due to hydrogen bonding . This implies that 3-amino-6-chloropyrazine-2-carboxylic acid may also form solid-state structures with distinct properties. Additionally, the presence of both amino and chloro substituents would influence its solubility, acidity, and potential for forming salts and cocrystals.

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : “3-Amino-6-chloropyrazine-2-carboxylic acid” is used in the synthesis of novel Pyrazinamide derivatives, which are evaluated for their antimicrobial properties . It’s also used in the synthesis of substituted amides of Pyrazine-2-carboxylic acids .
  • Methods of Application or Experimental Procedures : The aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yields a series of 3-benzylaminopyrazine-2-carboxamides . In another study, the condensation of 6-chloro-, 5-tert-butyl- or 6-chloro-5-tert-butylpyrazine-2-carboxylic acid chloride with ring substituted anilines yielded a series of amides .
  • Results or Outcomes : Four compounds possessed in vitro whole cell activity against Mycobacterium tuberculosis H37Rv that was at least equivalent to that of the standard pyrazinamide. MIC values ranged from 6 to 42 µM . The 3-methylphenyl amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid exhibited only a poor in vitro antifungal effect (MIC = 31.25-500 μmol·dm -3) against all strains tested .

Use in Synthesis of N-pyrazinylthiourea

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “3-Amino-6-chloropyrazine-2-carboxylic acid” is used in the synthesis of N-pyrazinylthiourea .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

Use as a Research Chemical

  • Specific Scientific Field : Research and Development .
  • Summary of the Application : “3-Amino-6-chloropyrazine-2-carboxylic acid” is used as a research chemical in a variety of research applications .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

Use in Synthesis of N-pyrazinylthiourea

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “3-Amino-6-chloropyrazine-2-carboxylic acid” is used in the synthesis of N-pyrazinylthiourea .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

Use as a Research Chemical

  • Specific Scientific Field : Research and Development .
  • Summary of the Application : “3-Amino-6-chloropyrazine-2-carboxylic acid” is used as a research chemical in a variety of research applications .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

Safety And Hazards

The safety information for “3-Amino-6-chloropyrazine-2-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

While there is limited information on the future directions of “3-Amino-6-chloropyrazine-2-carboxylic acid”, related compounds have been used in the synthesis of biologically active compounds . This suggests potential applications in the development of new pharmaceuticals or other chemical products.

properties

IUPAC Name

3-amino-6-chloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H2,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEPSUWOCPVNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80488246
Record name 3-Amino-6-chloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-chloropyrazine-2-carboxylic acid

CAS RN

2727-13-1
Record name 3-Amino-6-chloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80488246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-chloro-pyrazine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

One of the intermediates, 2-amino-5-chloropyrazine is prepared following the general procedure of Palamidessi and Bernardi, J. Org. Chem. 29, 2491 (1964), wherein methyl 2-amino-3-pyrazinylcarboxylate is allowed to react with chlorine in acetic acid to yield methyl 2-amino-5-chloro-3-pyrazinylcarboxylate. This ester is hydrolyzed with aqueous sodium hydroxide to yield 2-amino-3-carboxy-5-chloropyrazine, which is then heated in tetrahydronaphthalene and decarboxylated to yield the desired 2-amino-5-chloropyrazine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AE Thompson, AS Batsanov, MR Bryce, N Saygili… - Tetrahedron, 2005 - Elsevier
This paper describes the commercially-viable synthesis and isolation of 2-ethoxy-3-pyridylboronic acid on a ca. 70g scale via a directed ortho-metalation reaction on readily-available 2-…
Number of citations: 31 www.sciencedirect.com

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